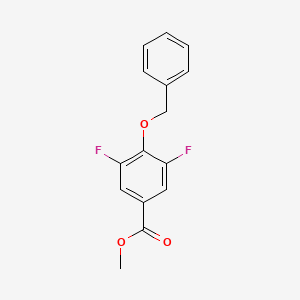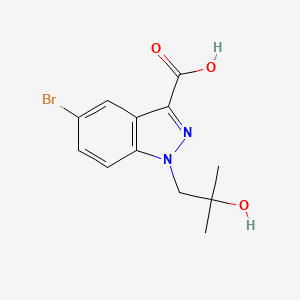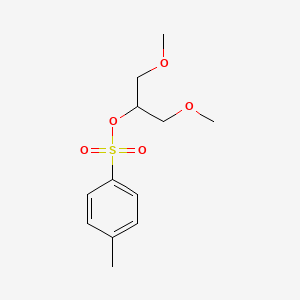
1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O5S and a molecular weight of 274.33 g/mol . It is also known by its preferred IUPAC name, 1,3-dimethoxypropan-2-yl 4-methylbenzene-1-sulfonate . This compound is categorized under aromatic heterocycles and aromatic sulfonates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of tosyl chloride (4-methylbenzenesulfonyl chloride) with 1,3-dimethoxypropan-2-ol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,3-dimethoxypropan-2-ol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine derivative of the original compound.
Hydrolysis: The major products are 1,3-dimethoxypropan-2-ol and 4-methylbenzenesulfonic acid.
科学研究应用
1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester. Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.
相似化合物的比较
Similar Compounds
1,3-Dimethoxypropan-2-yl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
1,3-Dimethoxypropan-2-yl 4-chlorobenzenesulfonate: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
1,3-Dimethoxypropan-2-yl 4-nitrobenzenesulfonate: Similar structure but has a nitro group instead of a methyl group on the benzene ring.
Uniqueness
1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
属性
IUPAC Name |
1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXBTYTMQIMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
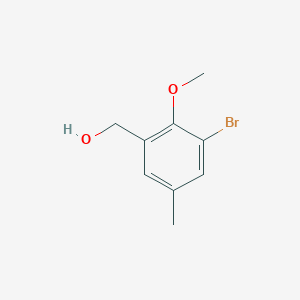
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)
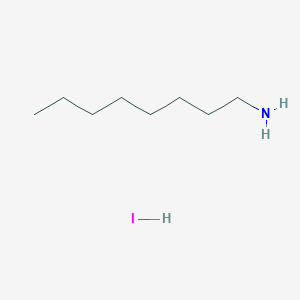

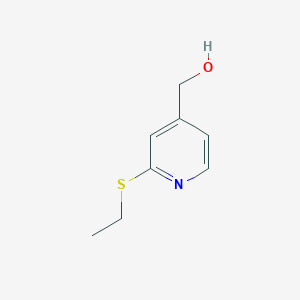
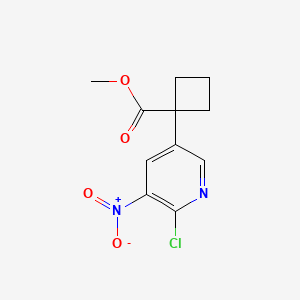
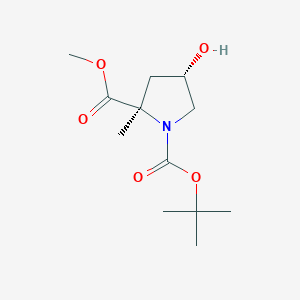
![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)



